molecular formula C11H7NO4 B3240222 2,3-Methylenedioxy-5-nitronaphthalene CAS No. 142886-75-7

2,3-Methylenedioxy-5-nitronaphthalene

Cat. No.: B3240222
CAS No.: 142886-75-7
M. Wt: 217.18 g/mol
InChI Key: YOVBORLWBMMPIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Methylenedioxy-5-nitronaphthalene is a nitronaphthalene derivative intended for research and development use only. It is strictly for laboratory applications and not for human or veterinary diagnostic or therapeutic uses. This compound serves as a key synthetic intermediate in organic and medicinal chemistry exploration. Its primary research value lies in its role as a precursor in the synthesis of more complex heterocyclic systems. Notably, nitro-substituted analogs related to its structural framework have been investigated for their biological activity. For instance, research has shown that 8- and 9-nitro derivatives of 5H-2,3-methylenedioxy-dibenzo[c,h][1,6]naphthyridin-6-ones, which can be synthesized from similar nitronaphthalene precursors, exhibit potent topoisomerase-I (TOP1) targeting activity and pronounced cytotoxicity, surpassing that of the well-known anticancer agent camptothecin in experimental models . This suggests that this compound is a valuable building block for researchers developing and studying novel topoisomerase-I inhibitors for anticancer research. The nitration of naphthalene systems is a well-studied but delicate synthetic procedure, as controlling the reaction conditions is critical to avoid the formation of dinitro byproducts and ensure a good yield of the desired mono-nitrated compound . Researchers utilize this compound to access novel chemical space in drug discovery, particularly in constructing molecules with potential antitumor properties. Handle with care following appropriate laboratory safety protocols.

Properties

IUPAC Name

5-nitrobenzo[f][1,3]benzodioxole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NO4/c13-12(14)9-3-1-2-7-4-10-11(5-8(7)9)16-6-15-10/h1-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOVBORLWBMMPIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)C=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2,3 Methylenedioxy 5 Nitronaphthalene and Its Structural Analogues

Strategic Design of Synthetic Routes for Naphthalene (B1677914) Frameworks with Methylenedioxy Moieties

The introduction of a methylenedioxy bridge across the 2- and 3-positions of a naphthalene ring is most commonly achieved by starting with the corresponding catechol-like precursor, 2,3-dihydroxynaphthalene (B165439). This key intermediate serves as the anchor for the cyclization reaction.

The standard and most effective method for this transformation is the Williamson ether synthesis. This reaction involves treating 2,3-dihydroxynaphthalene with a methylene (B1212753) dihalide, such as dibromomethane (B42720) (CH₂Br₂) or dichloromethane (B109758) (CH₂Cl₂), in the presence of a suitable base. The base, typically a carbonate like potassium carbonate (K₂CO₃) or a hydroxide, deprotonates the two hydroxyl groups, forming a dinucleophile. This dianion then undergoes a double nucleophilic substitution with the methylene dihalide to form the five-membered methylenedioxy ring.

Key factors for a successful and high-yielding reaction include:

Choice of Solvent: A polar aprotic solvent, such as dimethylformamide (DMF) or acetone, is typically used to dissolve the reactants and facilitate the reaction.

Reaction Temperature: The reaction may require heating to proceed at a reasonable rate, although conditions are generally kept moderate to avoid side reactions.

Purity of Starting Materials: High-purity 2,3-dihydroxynaphthalene is essential for a clean reaction and to avoid the formation of polymeric byproducts.

This method is highly regioselective due to the fixed proximity of the hydroxyl groups at the C2 and C3 positions, ensuring the exclusive formation of the 2,3-fused ring system. The resulting product, 2,3-methylenedioxynaphthalene (B1201773), is a stable crystalline solid. sigmaaldrich.com

With the 2,3-methylenedioxynaphthalene core in hand, the next critical step is the regioselective introduction of a nitro group. In electrophilic aromatic substitution reactions on naphthalene, there is a general preference for substitution at the α-position (C1, C4, C5, C8) over the β-position (C2, C3, C6, C7). youtube.com This preference is due to the greater resonance stabilization of the carbocation intermediate (the Wheland intermediate or σ-complex) formed during α-attack. youtube.com

The methylenedioxy group at the 2,3-positions is an activating group, donating electron density to the naphthalene ring system and making it more susceptible to electrophilic attack. Its electronic influence further reinforces the inherent preference for α-substitution. The 5-position is an α-position on the adjacent ring, making it a primary target for nitration. The reaction proceeds via the attack of a nitronium ion (NO₂⁺) on the electron-rich naphthalene ring, leading preferentially to the formation of 2,3-Methylenedioxy-5-nitronaphthalene. While some formation of the 8-nitro isomer might occur due to electronic similarities, the 5-position is often favored. Careful optimization of the reaction conditions is crucial to maximize the yield of the desired 5-nitro isomer.

Exploration of Alternative Nitration Protocols

While classical nitration methods are effective, they often suffer from harsh conditions and the production of significant acid waste. researchgate.net Modern synthetic chemistry has pursued alternative protocols that offer milder conditions, higher selectivity, and a better environmental profile.

The most traditional method for nitrating aromatic compounds is the use of a "mixed acid," a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). youtube.com The sulfuric acid acts as a catalyst, protonating the nitric acid to facilitate the formation of the highly electrophilic nitronium ion (NO₂⁺). youtube.com

For the nitration of 2,3-methylenedioxynaphthalene, the key parameters for optimization include:

Temperature Control: The reaction is highly exothermic. Maintaining a low temperature (e.g., 0-10 °C) is critical to control the reaction rate, prevent over-nitration (the introduction of multiple nitro groups), and minimize the formation of undesired isomers.

Rate of Addition: The mixed acid is typically added slowly to a solution of the substrate to maintain temperature control and ensure a homogeneous reaction. youtube.com

Solvent: An inert solvent, such as glacial acetic acid, can be used to improve the solubility of the naphthalene substrate and help moderate the reaction. youtube.com

The ratio of the α-nitro to β-nitro isomers in naphthalene nitration can vary depending on the specific nitrating agent and conditions used. researchgate.netnih.gov By carefully controlling these factors, the selectivity for the desired this compound can be maximized.

Table 1: Comparison of Nitration Methodologies for Naphthalene Systems
MethodReagentsTypical ConditionsAdvantagesDisadvantages
Classical NitrationHNO₃ / H₂SO₄ (Mixed Acid)Low temperature (0-10 °C), slow additionInexpensive, well-establishedHarsh/corrosive conditions, significant acid waste, risk of over-nitration researchgate.net
Metal Triflate CatalysisHNO₃ or other nitro source, Metal Triflate (e.g., In(OTf)₃)Milder temperatures, often in non-halogenated solventsHigh catalytic activity, recyclable catalyst, milder conditions researchgate.netCost of metal triflate catalyst
Cerium Ammonium (B1175870) Nitrate (B79036) (CAN)CANAcetonitrile (B52724) (solvent), often room temperatureActs as both catalyst and nitro source, mild conditions, useful for electron-rich aromatics rsc.orgresearchgate.netStoichiometric amounts may be needed, potential for oxidative side-reactions arkat-usa.org
Green NitrationDinitrogen Pentoxide (N₂O₅) in liquefied gasMild conditions (e.g., 20 °C), reduced acidic wasteEnvironmentally benign, high yields, easy product isolation nih.govRequires specialized equipment for handling liquefied gas nih.gov

To overcome the drawbacks of mixed acid, various catalytic systems have been developed.

Metal Triflates: Lewis acids such as indium(III) triflate [In(OTf)₃] and scandium(III) triflate [Sc(OTf)₃] have emerged as highly effective catalysts for nitration. researchgate.net These catalysts function by activating the nitrating agent (e.g., fuming nitric acid), allowing the reaction to proceed under much milder conditions and often without the need for a halogenated solvent. researchgate.net The use of a catalytic amount (e.g., 0.5–2.0 mol%) of the metal triflate significantly reduces waste, and the catalyst can often be recovered and reused, adding to the economic and environmental benefits of the process.

Cerium Ammonium Nitrate (CAN): CAN is a versatile reagent that can act as a one-electron oxidant and a nitrating agent. arkat-usa.org In solvents like acetonitrile, CAN can efficiently nitrate electron-rich aromatic compounds. rsc.org The reaction with CAN can sometimes lead to different isomer distributions compared to classical nitration, offering an alternative route to specific products. rsc.org Studies have shown that nitration with CAN can proceed through the formation of a nitronium ion in the presence of the aromatic substrate. rsc.org Silica-supported CAN has also been used as a solid-phase approach to nitration, simplifying workup and product purification. researchgate.net

The principles of green chemistry provide a framework for designing safer, more efficient, and environmentally benign chemical processes. youtube.comyoutube.com Several of these principles are directly applicable to the synthesis of nitroaromatic naphthalenes.

Prevention of Waste: The most significant advantage of catalytic methods (metal triflates, CAN) over classical mixed-acid nitration is the drastic reduction in waste. researchgate.netyoutube.com Catalysts are used in small quantities, whereas the traditional method uses sulfuric acid as both a catalyst and the solvent, generating large volumes of acidic waste.

Use of Catalysts: Catalytic nitration is inherently greener than using stoichiometric reagents. youtube.com Catalysts like indium triflate are highly efficient and can be recycled, minimizing waste and resource consumption. researchgate.net

Design of Less Hazardous Chemical Syntheses: Moving away from large quantities of highly corrosive sulfuric and nitric acids minimizes safety hazards and environmental risks. researchgate.net Alternative methods using dinitrogen pentoxide (N₂O₅) in a liquefied gas like 1,1,1,2-tetrafluoroethane (B8821072) have been developed as an effective and safer nitration method that significantly reduces acidic waste. nih.gov

Use of Safer Solvents and Auxiliaries: Green methodologies strive to replace hazardous organic solvents with safer alternatives. youtube.com For instance, some nitration protocols have been developed to work in organic acids or under solvent-free conditions, reducing reliance on chlorinated solvents. researchgate.netgoogle.com

Table 2: Application of Green Chemistry Principles to Naphthalene Nitration
Green Chemistry PrincipleApplication in Nitration Synthesis
1. Prevent WasteUsing catalytic methods instead of stoichiometric reagents (e.g., mixed acid) to reduce acid waste. youtube.com
3. Less Hazardous Chemical SynthesesAvoiding large volumes of corrosive concentrated sulfuric acid by using alternative catalysts or reagents like N₂O₅. nih.govresearchgate.net
5. Safer Solvents and AuxiliariesReplacing traditional chlorinated solvents with alternatives like liquefied gases, organic acids, or performing reactions under solvent-free conditions. nih.govgoogle.com
9. CatalysisEmploying recyclable catalysts like metal triflates or solid-supported CAN to improve efficiency and reduce waste. researchgate.netyoutube.com

Derivatization Strategies of this compound

The presence of both a nitro group and a polycyclic aromatic system in this compound provides multiple avenues for further chemical modification. These derivatization strategies can be broadly categorized into transformations of the nitro group, modifications of the naphthalene core, and the synthesis of stereochemically defined derivatives.

Chemical Transformations of the Nitro Group

The nitro group is a versatile functional group that can be converted into a wide array of other functionalities, significantly expanding the synthetic utility of the parent molecule. jyamaguchi-lab.comacs.org

One of the most common transformations is the reduction of the nitro group to an amino group (-NH₂), yielding 5-amino-2,3-methylenedioxynaphthalene. This reduction can be achieved using various reagents and conditions, including:

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel. acs.orggoogle.comacs.org This is often a clean and efficient method.

Metal-Acid Systems: A classic method involves the use of a metal, such as iron, tin, or zinc, in the presence of an acid like hydrochloric acid. wikipedia.org

Transfer Hydrogenation: Reagents like hydrazine (B178648) or ammonium formate (B1220265) can be used as a source of hydrogen in the presence of a catalyst.

The resulting amine is a key intermediate for a multitude of further reactions. For instance, it can undergo diazotization followed by Sandmeyer or related reactions to introduce a variety of substituents such as halogens, cyano, or hydroxyl groups. The amino group can also be acylated to form amides or participate in the formation of heterocyclic rings.

Other transformations of the nitro group include its partial reduction to a hydroxylamine (B1172632) (-NHOH) or a nitroso (-NO) group under controlled conditions. rsc.org Furthermore, modern synthetic methods have been developed for the direct conversion of nitroarenes into other functional groups, such as denitrative cross-coupling reactions. acs.orgresearchgate.net

Transformation Reagents/Conditions Product Functional Group Reference
Reduction to AmineH₂, Pd/C or PtO₂-NH₂ acs.orggoogle.com
Reduction to AmineFe/HCl or Sn/HCl-NH₂ wikipedia.org
Partial ReductionZn, NH₄Cl-NHOH, -N=N- rsc.org
Denitrative CouplingPd catalysts, boronic acids-Aryl acs.orgresearchgate.net

Modifications and Functionalization of the Naphthalene Core

The naphthalene core of this compound is susceptible to a range of functionalization reactions, allowing for the introduction of additional substituents and the construction of more complex molecular architectures. researchgate.netnih.govlifechemicals.com

Electrophilic Aromatic Substitution: Further electrophilic substitution reactions, such as halogenation or sulfonation, can be introduced onto the naphthalene ring. The position of the new substituent will be directed by the existing methylenedioxy and nitro groups. The nitro group is a strong deactivating group and a meta-director, while the methylenedioxy group is an activating ortho-, para-director. The interplay of these directing effects will determine the regiochemical outcome of the reaction. For instance, halogenation of 1-nitronaphthalene (B515781) has been shown to yield a mixture of chloro- and dichloro-nitronaphthalene derivatives. researchgate.netgoogle.com

Nucleophilic Aromatic Substitution (S_NAr): The electron-withdrawing nature of the nitro group activates the naphthalene ring towards nucleophilic attack, particularly at positions ortho and para to the nitro group. This allows for the displacement of a suitable leaving group, such as a halogen, by a variety of nucleophiles.

Cross-Coupling Reactions: Modern palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govchemrxiv.orgacs.orgacs.orgmdpi.comresearchgate.net To utilize these reactions, a halo-substituted derivative of this compound would first need to be synthesized. For example, a bromo or iodo substituent could be introduced onto the naphthalene core, which could then participate in cross-coupling with a wide range of boronic acids, alkynes, or alkenes to introduce new carbon-based substituents.

Reaction Type Example Reagents Introduced Functional Group Reference
HalogenationCl₂, Fe or Br₂, FeBr₃-Cl, -Br researchgate.netunacademy.com
Suzuki CouplingArylboronic acid, Pd catalyst-Aryl nih.govmdpi.com
Sonogashira CouplingTerminal alkyne, Pd/Cu catalyst-Alkynyl researchgate.net

Synthetic Routes to Stereochemically Defined Derivatives

The synthesis of stereochemically defined derivatives of this compound would typically involve reactions that create one or more stereocenters on the naphthalene ring or on its substituents.

Diastereoselective Reactions: If a chiral center is already present in a reactant, it can influence the stereochemical outcome of a subsequent reaction, leading to the formation of diastereomers in unequal amounts. For example, the reduction of a ketone substituent on the naphthalene ring using a chiral reducing agent could lead to the formation of a chiral alcohol with a preference for one enantiomer.

Enantioselective Catalysis: A more direct approach to creating stereochemically defined molecules is through the use of chiral catalysts. These catalysts can control the stereochemistry of a reaction, leading to the preferential formation of one enantiomer over the other. For instance, an asymmetric hydrogenation of a double bond in a side chain attached to the naphthalene core could be achieved using a chiral rhodium or ruthenium catalyst.

Resolution of Racemates: If a reaction produces a racemic mixture of enantiomers, these can be separated through various resolution techniques. This can involve the use of a chiral resolving agent to form diastereomeric salts that can be separated by crystallization, or through chiral chromatography.

Elucidation of Chemical Reactivity and Transformation Mechanisms of 2,3 Methylenedioxy 5 Nitronaphthalene

Mechanistic Studies of the Nitro Group Reactivity

The nitro group is the primary site of many chemical transformations of 2,3-Methylenedioxy-5-nitronaphthalene, influencing its susceptibility to various reaction pathways.

Single-Electron Transfer Processes in Reactions involving this compound

Single-electron transfer (SET) is a fundamental process in the chemistry of aromatic nitro compounds. libretexts.orgescholarship.org In the context of this compound, SET would involve the transfer of a single electron to the nitroaromatic system, forming a radical anion. This process is often the initial step in more complex reaction sequences, particularly in reductive and some photochemical reactions.

The presence of the electron-withdrawing nitro group significantly lowers the energy of the lowest unoccupied molecular orbital (LUMO) of the naphthalene (B1677914) system, making the molecule a good electron acceptor. The electron-donating methylenedioxy group, while generally increasing electron density on the aromatic system, is not expected to completely counteract the powerful electron-withdrawing nature of the nitro group. Therefore, this compound is expected to readily accept an electron from suitable donors, such as certain metals or photoexcited species, to form a resonance-stabilized radical anion. The stability of this radical anion intermediate is a key factor in determining the feasibility and pathway of subsequent reactions.

Recent advances have highlighted the role of SET in various reductive processes of nitroarenes, mediated by reagents like organomagnesium and organozinc compounds. nih.gov

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of aromatic rings bearing potent electron-withdrawing groups, such as the nitro group. chemistrysteps.comnih.govmasterorganicchemistry.comyoutube.comlibretexts.org The nitro group activates the aromatic ring towards attack by nucleophiles by stabilizing the negatively charged intermediate, known as a Meisenheimer complex.

For this compound, the nitro group at the 5-position would activate the naphthalene ring for nucleophilic attack. The positions ortho and para to the nitro group are the most activated. Therefore, nucleophilic attack would be expected to occur preferentially at the 4- and 6-positions. The reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile adds to the aromatic ring to form a resonance-stabilized anionic intermediate, followed by the departure of a leaving group. In the absence of a conventional leaving group like a halide, the reaction conditions would need to be more forcing, or a different reaction pathway might be favored.

It is important to note that the traditional view of SNAr reactions proceeding exclusively through a stepwise mechanism has been challenged, with evidence suggesting that some SNAr reactions may occur through a concerted mechanism. nih.gov The specific mechanism for this compound would depend on the nature of the nucleophile, the solvent, and the reaction conditions.

Position of Nucleophilic AttackActivating GroupExpected Reactivity
4Nitro (para)High
6Nitro (ortho)High
Other positions-Low

Reduction Pathways of the Nitro Group (excluding biological reduction)

The reduction of the nitro group is a common and versatile transformation for nitroaromatic compounds, leading to a variety of products with different oxidation states of the nitrogen atom. wikipedia.orgd-nb.infonih.govyoutube.com The specific product obtained depends on the reducing agent and the reaction conditions.

Common chemical reduction methods for aromatic nitro compounds that would be applicable to this compound include:

Reduction to Amines: This is the most common reduction pathway, typically achieved using metals in acidic media (e.g., Fe/HCl, Sn/HCl, Zn/HCl) or through catalytic hydrogenation (e.g., H₂, Pd/C, PtO₂). These methods are generally high-yielding and tolerate a wide range of other functional groups.

Reduction to Hydroxylamines: Milder reducing agents can selectively reduce the nitro group to a hydroxylamine (B1172632). Reagents such as zinc dust in the presence of ammonium (B1175870) chloride are often used for this transformation.

Reduction to Azo and Azoxy Compounds: Under specific conditions, particularly with certain reducing agents in alkaline or neutral media, bimolecular reduction products like azo and azoxy compounds can be formed.

The choice of reducing agent would be crucial to achieve selectivity, especially considering the presence of the methylenedioxy group, which is generally stable to most reduction conditions used for nitro groups.

Reducing AgentTypical Product
Fe, Sn, or Zn in acidAmine
Catalytic Hydrogenation (e.g., H₂/Pd-C)Amine
Zn/NH₄ClHydroxylamine
Specific reagents in alkaline mediaAzo/Azoxy compounds

Photochemical Reactions and Excited State Dynamics of this compound

The photochemistry of aromatic nitro compounds is a rich and complex field, characterized by the involvement of excited triplet states and various reaction pathways including rearrangements, reductions, and photosubstitutions. researchgate.netresearchgate.netrsc.orgtopitalianscientists.org

Photosensitization Mechanisms in Aromatic Nitro Compounds

Aromatic nitro compounds, upon absorption of light, can be promoted to an excited singlet state, which then typically undergoes efficient intersystem crossing to the corresponding triplet state. This excited triplet state can act as a photosensitizer, transferring its energy to other molecules or participating in chemical reactions itself.

For this compound, the naphthalene chromophore will be the primary light-absorbing unit. The presence of the nitro group is known to facilitate intersystem crossing, leading to a high quantum yield of triplet state formation. This triplet state can then initiate photochemical reactions by acting as an oxidant or by transferring its energy to other substrates. The methylenedioxy group may influence the energy levels and lifetime of the excited states, but the fundamental photochemical behavior is expected to be dominated by the nitronaphthalene moiety.

Triplet State Reactivity and Quenching Mechanisms

The triplet state of aromatic nitro compounds is highly reactive and is responsible for most of their photochemical transformations. rsc.orgnih.govmdpi.comnih.gov The triplet state of this compound would be expected to have a diradical character, with significant spin density on the nitro group and the aromatic ring.

The reactivity of the triplet state can manifest in several ways:

Hydrogen Abstraction: The excited triplet state can abstract hydrogen atoms from suitable donors (e.g., solvents, other organic molecules), leading to the formation of a hydroxylamine derivative and a radical from the donor molecule.

Electron Transfer: The excited triplet can act as an oxidant, accepting an electron from a donor to form the radical anion of the nitroaromatic compound.

Rearrangement Reactions: Intramolecular rearrangements are also possible, leading to the formation of nitro-nitrito isomers, which can then undergo further reactions.

The triplet state can be quenched by various species, including oxygen, which can lead to the formation of singlet oxygen, or by other molecules through energy transfer or chemical reaction. The specific pathways and efficiencies of these processes for this compound would require detailed experimental investigation, but the general principles of nitronaphthalene photochemistry provide a strong framework for predicting its behavior.

Photodegradation Pathways and Quantum Yield Considerations

The photodegradation of nitroaromatic compounds, including nitronaphthalene derivatives, is a complex process governed by the absorption of light, leading to electronically excited states that can undergo various chemical transformations. nih.govnih.gov The primary mechanism often involves the transformation of the nitro group itself. For many nitroaromatic compounds in aqueous solutions, direct photolysis proceeds via a nitro-nitrite intramolecular rearrangement. nih.gov This pathway involves the excited nitro compound rearranging to form a nitrite (B80452) intermediate, which can then lead to further degradation products.

Upon irradiation, several intermediates can be formed. Studies on simpler nitroaromatics like nitrobenzene (B124822) have identified products such as nitrophenols, nitrohydroquinone, and nitrosobenzene, indicating a variety of reaction pathways are accessible. nih.gov The presence of oxygen can significantly influence the reaction, sometimes reducing the photodegradation quantum yield by quenching excited states or scavenging radical species. researchgate.net For instance, molecular oxygen has been shown to decrease the photodegradation quantum yield of 1-nitronaphthalene (B515781) significantly. researchgate.net In other cases, the interaction of the triplet excited state of the nitroaromatic compound with molecular oxygen can lead to the formation of reactive oxygen species like singlet oxygen and hydroperoxyl radicals. acs.org

The efficiency of photodegradation is quantified by the quantum yield (Φ), which represents the number of molecules transformed per photon absorbed. For nitroaromatic compounds, these quantum yields are typically low, often in the range of 10⁻³ to 10⁻⁴, suggesting that deactivation of the excited state back to the ground state is a dominant process. nih.govdtic.mil The specific quantum yield is influenced by the molecular structure and the solvent environment.

Table 1: Photodegradation Quantum Yields for Representative Nitroaromatic Compounds

CompoundQuantum Yield (Φ)ConditionsSource
Nitrobenzene~10⁻³Aqueous solution, polychromatic light nih.gov
Nitrophenols10⁻³ - 10⁻⁴Aqueous solution, polychromatic light nih.gov
2-Nitrophenol10⁻⁵ - 10⁻³Gas & Aqueous Phase rsc.org
4-Nitrophenol10⁻⁴ - 10⁻³Gas & Aqueous Phase rsc.org

This table presents data for related nitroaromatic compounds to provide context for the expected photochemical behavior of this compound.

Computational Analysis of Photoreaction Pathways and Intersystem Crossing

Computational chemistry provides critical insights into the ultrafast dynamic processes that follow photoexcitation in nitroaromatic compounds. These molecules are known for having one of the strongest couplings between singlet and triplet electronic states among organic molecules, which facilitates rapid intersystem crossing (ISC). researchgate.net Upon absorbing a photon, the molecule is promoted to an excited singlet state (Sₓ), typically a bright ¹ππ* state.

Theoretical studies on nitronaphthalenes reveal that the molecule does not remain in this initial state for long. researchgate.net It undergoes a rapid, sub-picosecond decay through a cascade of electronic states. This can involve changes in electronic structure from a ππ* state localized on the aromatic ring to nπ* states centered on the nitro group. nih.gov This deactivation cascade can lead to a thermally relaxed first excited singlet state (S₁) or, more commonly, to the triplet manifold via intersystem crossing. nih.gov

Intersystem crossing is a key process in the photochemistry of nitroaromatics. acs.org Ab initio nonadiabatic molecular dynamics studies on 2-nitronaphthalene (B181648) have shown that ISC can occur through distinct pathways involving different electronic states at different molecular geometries. researchgate.net The efficiency of ISC is highly dependent on the energy gap and spin-orbit coupling between the involved singlet and triplet states. For many nitroaromatics, the ISC channel requires coupling between the first excited singlet (S₁) and higher-lying triplet states (Tₙ) that act as gateway states to populate the triplet manifold. acs.org

The solvent environment can drastically affect these pathways. Increasing solvent polarity can stabilize the S₁ state (which often has significant charge-transfer character) while destabilizing certain triplet states. acs.org This can alter the energy alignment of the states, potentially slowing down the intersystem crossing rate and making other decay pathways, such as fluorescence, more competitive. acs.orgacs.org Computational models can characterize these solvent effects on the relative energies of the singlet and triplet manifolds, helping to explain the observed photophysical behavior. acs.org

Thermal Decomposition and Stability Investigations

Kinetics and Thermodynamics of C-NO₂ Bond Fission

The thermal decomposition of nitroaromatic compounds is fundamentally initiated by the cleavage of the carbon-nitro (C-NO₂) bond. scispace.comresearchgate.net This homolytic bond fission is the primary and most widely accepted initial step in the thermolysis of these molecules under various stimuli, including heat and shock. scispace.comdtic.mil The process results in the formation of an aryl radical and a nitrogen dioxide (NO₂) radical.

The stability of a nitroaromatic compound is directly related to the strength of its weakest bond, which is typically the C-NO₂ bond. scispace.com The energy required to break this bond homolytically is known as the Bond Dissociation Energy (BDE). The C-NO₂ BDE is a critical thermodynamic parameter that governs the initiation rate of thermal decomposition. icm.edu.pl Theoretical calculations of BDEs can be challenging due to the significant electron correlation effects involved in homolytic cleavage. scispace.com To overcome this, isodesmic reaction approaches are often employed in computational studies to provide more reliable BDE values by canceling out systematic errors. scispace.com

The kinetics of thermal decomposition are complex and can be influenced by subsequent reactions of the initial products. dtic.mil However, the initial C-NO₂ bond homolysis is often the rate-determining step, especially in the gas phase or under rapid heating conditions. osti.gov

Table 2: Calculated C-NO₂ Bond Dissociation Energies (BDEs) for Representative Nitroaromatic Compounds

CompoundC-NO₂ BDE (kJ/mol)Computational MethodSource
Nitrobenzene~299Experimental/Theoretical researchgate.net
1,3-Dinitrobenzene~299Experimental/Theoretical researchgate.net
1-Nitronaphthalene~295DFT (B3LYP) icm.edu.pl
2-Nitronaphthalene~293DFT (B3LYP) icm.edu.pl

This table provides BDE values for common nitroaromatics to serve as a reference for the expected C-NO₂ bond strength in this compound. The exact value for the target compound would be influenced by its specific substituent pattern.

Influence of Molecular Structure on Thermal Decomposition Energetics

Electron-withdrawing groups (like additional nitro groups) and electron-donating groups (like amino or methoxy (B1213986) groups) modify the electron density distribution on the aromatic ring and at the carbon atom of the C-NO₂ bond, thereby influencing its strength. For this compound, the methylenedioxy group acts as an electron-donating group, which can affect the stability of the molecule. The position of the nitro group on the naphthalene ring system is also crucial. For example, the C-NO₂ BDEs for 1-nitronaphthalene and 2-nitronaphthalene are slightly different, reflecting the different electronic environments at the C1 and C2 positions. icm.edu.pl

Steric hindrance can also play a role. Bulky groups adjacent to the nitro group can cause it to rotate out of the plane of the aromatic ring. This twisting disrupts the π-conjugation between the nitro group and the ring, which generally weakens the C-NO₂ bond and lowers the thermal stability. researchgate.net This relationship between nitro-group orientation and reactivity has been observed in photochemical studies and is a relevant factor in thermal decomposition as well. researchgate.net Therefore, the specific arrangement of the fused rings and substituents in this compound dictates its unique thermal decomposition energetics compared to simpler nitroaromatics.

Reactivity of the Methylenedioxy Moiety

Cleavage and Rearrangement Reactions

The methylenedioxy group, while generally stable, is susceptible to cleavage under specific chemical conditions. Its reactivity is often enhanced by the presence of other functional groups on the aromatic ring. In this compound, the strong electron-withdrawing nature of the nitro group makes the methylenedioxy ring more vulnerable to nucleophilic attack.

One established method for cleaving the methylenedioxy ring involves reaction with nucleophiles in a polar aprotic solvent. For instance, treating aromatic methylenedioxy compounds that contain electron-withdrawing groups with sodium methoxide (B1231860) and thiols in dimethyl sulfoxide (B87167) (DMSO) can lead to regioselective cleavage, yielding dihydroxybenzene derivatives. nih.gov The reaction proceeds via nucleophilic attack by the thiolate ion on the methylene (B1212753) carbon of the ring.

Electrophilic reagents can also effect cleavage. Boron trichloride (B1173362) (BCl₃) is known to preferentially cleave aromatic methylenedioxy groups, even in the presence of other ether linkages like methoxy groups. acs.org This reaction provides a pathway to convert the methylenedioxy functionality into a catechol (1,2-dihydroxy) structure.

Furthermore, ring-opening of the methylenedioxy group has been observed as a side reaction under Grignard reaction conditions. The reaction of 3,4-methylenedioxybenzonitrile with ethylmagnesium bromide was found to yield not only the expected ketone but also products resulting from the cleavage of the methylenedioxy ring. cdnsciencepub.com Metabolic processes in biological systems can also cleave this group via enzymatic O-dealkylation, highlighting another pathway for its transformation. wikipedia.org

Influence on Aromaticity and Electron Density Distribution

The methylenedioxy group, formally known as 1,3-benzodioxole (B145889) when attached to a benzene (B151609) ring, is generally considered an electron-donating group. chemspider.com This donation occurs through the resonance of the oxygen lone pairs with the aromatic π-system. This contribution of electron density tends to activate the aromatic ring towards electrophilic substitution. The 1,3-benzodioxole moiety is a recognized pharmacophore and is found in numerous natural products and synthetic compounds, where it imparts specific electronic and conformational properties. researchgate.net

Conversely, the nitro group (–NO₂) is a powerful electron-withdrawing group. Its presence deactivates an aromatic ring towards electrophilic attack by significantly lowering the electron density through both inductive and resonance effects. In nitro-substituted aromatics, the nitro group substantially lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), which enhances the electron affinity of the molecule. This deactivating effect is particularly pronounced at the positions ortho and para to the nitro group. researchgate.net

In the case of this compound, these two opposing electronic effects are operative on the same naphthalene core. The methylenedioxy group at the 2,3-positions enriches the electron density of that ring, while the nitro group at the 5-position strongly withdraws electron density from the other ring. This push-pull arrangement leads to a significant polarization of the π-electron system.

Detailed research on the specific molecule this compound is not extensively available in public literature. However, the electronic properties can be inferred from studies on analogous compounds, such as 5-nitro-1,3-benzodioxole (B1580859). Computational studies, including Density Functional Theory (DFT) calculations, on such molecules provide valuable insights into their electronic structure.

For instance, DFT calculations on nitro-substituted benzodioxoles demonstrate that the nitro group significantly enhances the electron-withdrawing capacity of the system. This is reflected in the molecular orbital energies, where the presence of the nitro group leads to a lower LUMO energy, indicating a greater ability to accept electrons.

The following table summarizes typical computational data that would be expected for a molecule like this compound, based on findings for related nitroaromatic compounds. These values are illustrative and represent the type of data generated in theoretical chemistry studies to understand electronic properties.

Table 1: Predicted Electronic Properties of this compound (Illustrative)
ParameterPredicted Value/DescriptionSignificance
HOMO EnergyRelatively lowIndicates moderate ability to donate electrons, influenced by the methylenedioxy group.
LUMO EnergyVery lowStrongly influenced by the nitro group, indicating high electron affinity.
HOMO-LUMO GapSmallSuggests the molecule could be reactive and potentially colored due to lower energy electronic transitions.
Dipole MomentHighSignificant charge separation due to the opposing electronic nature of the substituents.
Electron Density on Ring A (positions 1-4)DecreasedStrong withdrawal by the nitro group at position 5.
Electron Density on Ring B (positions 5-8)Increased relative to Ring ADonating effect of the methylenedioxy group.

Advanced Spectroscopic and Structural Characterization of 2,3 Methylenedioxy 5 Nitronaphthalene and Its Derivatives

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups within a molecule. For 2,3-Methylenedioxy-5-nitronaphthalene, the spectra would be a composite of vibrations from the naphthalene (B1677914) skeleton, the methylenedioxy group, and the nitro substituent.

Assignment of Key Vibrational Modes

The vibrational spectrum of this compound can be dissected into contributions from its primary structural components.

Naphthalene Core : The aromatic system gives rise to C-H stretching vibrations in the 3100-3000 cm⁻¹ region and a series of C=C stretching bands between 1650-1450 cm⁻¹.

Methylenedioxy Group : This moiety is identifiable by the asymmetric and symmetric C-H stretching of the methylene (B1212753) (-CH₂-) group, anticipated around 2990 cm⁻¹ and 2900 cm⁻¹, respectively. A characteristic scissoring vibration is expected near 1470 cm⁻¹. Furthermore, strong C-O-C stretching bands are predicted in the 1250-1040 cm⁻¹ range.

Nitro Group : The nitro (-NO₂) group is distinguished by two strong absorption bands: the asymmetric stretch, typically found between 1560-1520 cm⁻¹, and the symmetric stretch, which appears in the 1360-1320 cm⁻¹ region.

A study on the related compound 1,5-dinitronaphthalene (B40199) provides a reference for the vibrational modes of a nitrated naphthalene core. mdpi.com Similarly, research on 5-nitro-1,3-benzodioxole (B1580859) offers insight into the vibrations of the methylenedioxy and nitro functionalities on an aromatic ring.

Predicted Key Vibrational Modes for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹) Expected Intensity
Aromatic C-H Stretch 3100-3000 Medium to Weak
Methylene (-CH₂-) Asymmetric Stretch ~2990 Medium
Methylene (-CH₂-) Symmetric Stretch ~2900 Medium
Aromatic C=C Stretch 1650-1450 Medium to Strong
Asymmetric -NO₂ Stretch 1560-1520 Strong
Methylene (-CH₂-) Scissoring ~1470 Medium
Symmetric -NO₂ Stretch 1360-1320 Strong
C-O-C Asymmetric Stretch ~1250 Strong
C-O-C Symmetric Stretch ~1040 Strong
Aromatic C-H Out-of-Plane Bend 900-675 Strong

Anharmonicity and Overtone Analysis

Vibrational modes in real molecules exhibit anharmonicity, leading to deviations from idealized harmonic oscillator behavior. This allows for the observation of weaker overtone and combination bands at frequencies that are approximately multiples or sums of the fundamental vibrations. For aromatic nitro compounds, the C-H and N-O stretching modes are particularly prone to anharmonic effects. Analysis of these overtones, often found in the near-infrared (NIR) region, can provide deeper insights into molecular structure and bonding, although specific data for the title compound is not available.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is the definitive method for elucidating the precise structure of organic molecules in solution.

High-Resolution ¹H and ¹³C NMR for Assignment of Chemical Shifts and Coupling Constants

¹H NMR Spectroscopy : The proton NMR spectrum would reveal distinct signals for the aromatic and methylenedioxy protons. The aromatic protons are expected in the δ 7.0-8.5 ppm range, with the electron-withdrawing nitro group causing a downfield shift for protons on the substituted ring. The two protons of the methylenedioxy bridge would likely appear as a sharp singlet between δ 6.0 and 6.5 ppm.

¹³C NMR Spectroscopy : The carbon spectrum would show signals for each unique carbon environment. The naphthalene carbons would resonate between δ 110-150 ppm, with the carbon bearing the nitro group (C-5) shifted significantly downfield. The methylenedioxy carbon typically appears around δ 100-105 ppm.

While direct experimental data for this compound is unavailable, analysis of related naphthalimide derivatives provides a basis for predicting these chemical shifts.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic Protons 7.0 - 8.5 110 - 135
-O-CH₂-O- Protons 6.0 - 6.5 100 - 105
C-2, C-3 - 140 - 150
C-5 - >145
Other Aromatic Carbons - 110 - 135
Quaternary Carbons - 125 - 135

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment

A suite of two-dimensional NMR experiments is essential for the complete and unambiguous assignment of the molecular structure.

COSY (Correlation Spectroscopy) : This experiment would establish the connectivity between adjacent protons, particularly useful for tracing the proton network within the naphthalene ring system.

HSQC/HMQC (Heteronuclear Single/Multiple Quantum Coherence) : These techniques correlate protons with their directly attached carbons, allowing for the definitive assignment of all protonated carbon signals.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment detects through-space interactions between protons, which can help to confirm stereochemical details and assignments, although it is less critical for a largely planar molecule like this.

Solid-State NMR for Polymorph Characterization

Molecules can crystallize in different forms, or polymorphs, which can have distinct physical properties. Solid-state NMR (ssNMR) is a powerful tool for identifying and characterizing these different solid forms. The chemical shifts in ssNMR are highly sensitive to the local molecular environment, which differs between polymorphs. For this compound, ¹³C Cross-Polarization Magic-Angle Spinning (CP/MAS) NMR would be the experiment of choice. The presence of multiple sets of carbon signals in a sample's spectrum would indicate the existence of more than one polymorphic form.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Interactions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic structure of molecules like this compound. The absorption of UV or visible light excites electrons from lower energy ground states to higher energy excited states, providing valuable information about the molecule's conjugated systems and the influence of its functional groups. The spectrum of this compound is primarily dictated by the electronic transitions within the naphthalene ring system, which are significantly modified by the electron-donating methylenedioxy group and the electron-withdrawing nitro group.

Analysis of Electronic Transitions and Absorption Maxima

The UV-Vis spectrum of this compound is characterized by several absorption bands corresponding to different electronic transitions. The primary transitions are of the π → π* type, which are characteristic of aromatic systems with extensive conjugation. These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. In naphthalene derivatives, multiple π → π* bands are observed, often labeled as α, p, and β bands, arising from the HOMO to LUMO and other related orbital transitions.

Theoretical studies on related molecules, such as 1-nitronaphthalene (B515781), show that the main absorption transition is to the first singlet excited state (S₁), characterized as a π → π* transition. usp.br The absorption spectrum is influenced by the substituents, with electron-donating groups generally causing a bathochromic (red) shift to longer wavelengths, and electron-withdrawing groups causing a hypsochromic (blue) shift to shorter wavelengths. nih.gov For this compound, the combination of these groups results in a complex spectral profile with absorption maxima that are shifted compared to unsubstituted naphthalene.

Table 1: Expected Electronic Transitions and Absorption Regions for this compound

Transition Type Involved Orbitals Expected Wavelength Region Notes
π → π* π (HOMO) → π* (LUMO) 250-400 nm High intensity bands, characteristic of the aromatic system.
n → π* n (Nitro group) → π* (LUMO) 350-450 nm Lower intensity, may be masked by stronger π → π* bands.

Solvatochromism and pH Effects on UV-Vis Spectra

Solvatochromism refers to the change in the position, and sometimes intensity, of a compound's UV-Vis absorption bands with a change in solvent polarity. This phenomenon provides insight into the differential solvation of the ground and excited states of the molecule. For a push-pull system like this compound, the excited state is expected to be more polar than the ground state due to intramolecular charge transfer.

In such cases, polar solvents will stabilize the excited state more than the ground state, leading to a bathochromic (red) shift in the absorption maximum. researchgate.netnih.gov This is known as positive solvatochromism. Conversely, nonpolar solvents would result in a hypsochromic (blue) shift. The magnitude of the solvatochromic shift can be correlated with solvent polarity parameters, providing a quantitative measure of the molecule's sensitivity to its environment. nih.gov

The pH of the solution can also significantly influence the UV-Vis spectrum, particularly if the molecule contains acidic or basic functional groups. While the methylenedioxy and nitro groups are not typically ionizable under normal pH ranges, extreme pH conditions could potentially affect the electronic structure. More significantly, in derivatives of this compound that incorporate pH-sensitive moieties, protonation or deprotonation can alter the electronic distribution and conjugation, leading to pronounced changes in the absorption maxima. nih.govrsc.org This acidochromic behavior is the basis for the use of some organic molecules as pH indicators.

Mass Spectrometry (MS) for Molecular Fragmentation and Mechanistic Pathway Elucidation

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound and for elucidating its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm), which allows for the unambiguous determination of a compound's elemental formula. nih.gov For this compound (C₁₁H₇NO₄), the theoretical exact mass can be calculated. HRMS analysis would confirm this exact mass, distinguishing it from other isomers or compounds with the same nominal mass. nih.govcsic.es This high level of accuracy is crucial for confirming the identity of novel compounds and for analyzing complex mixtures.

Table 2: HRMS Data for this compound

Parameter Value
Molecular Formula C₁₁H₇NO₄
Nominal Mass 217
Monoisotopic Mass (Calculated) 217.0375 u

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented, with the resulting fragment ions being analyzed. biocompare.com This process provides detailed structural information by revealing the compound's fragmentation pathways. For this compound, the fragmentation would be driven by the presence of the nitro and methylenedioxy groups on the stable naphthalene core.

Common fragmentation pathways for nitroaromatic compounds include the loss of NO₂ (46 u), O (16 u), and NO (30 u). The methylenedioxy group can fragment through the loss of CH₂O (30 u). The fragmentation of the naphthalene ring itself would lead to characteristic ions corresponding to the loss of C₂H₂ (acetylene, 26 u). By analyzing the MS/MS spectrum, a detailed fragmentation tree can be constructed, providing strong evidence for the proposed structure. nih.govresearchgate.net

Table 3: Predicted MS/MS Fragmentation of this compound

Precursor Ion (m/z) Fragment Ion (m/z) Neutral Loss Proposed Fragment Structure
217 187 30 (NO) [M-NO]⁺
217 171 46 (NO₂) [M-NO₂]⁺
217 187 30 (CH₂O) [M-CH₂O]⁺
171 141 30 (CH₂O) [M-NO₂-CH₂O]⁺

X-ray Crystallography for Definitive Solid-State Structural Determination

While spectroscopic methods provide valuable data, X-ray crystallography is the gold standard for the unambiguous determination of a molecule's three-dimensional structure in the solid state. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing precise bond lengths, bond angles, and torsional angles.

For this compound, a crystal structure would definitively confirm the connectivity of the atoms and provide insights into its conformation. Key structural parameters of interest would include the planarity of the naphthalene system, the orientation of the nitro group relative to the aromatic ring, and the geometry of the five-membered methylenedioxy ring. nih.govresearchgate.net

Furthermore, the crystal packing arrangement would reveal intermolecular interactions, such as π-π stacking of the naphthalene rings and potential hydrogen bonds or other dipole-dipole interactions involving the nitro group. These interactions are crucial for understanding the solid-state properties of the material. Although a specific crystal structure for this compound is not publicly available, analysis of related structures, such as other nitronaphthalenes or methylenedioxy-substituted aromatics, provides a strong basis for predicting its solid-state conformation and packing motifs. nih.govresearchgate.net

Table 4: List of Compounds Mentioned

Compound Name
This compound
1-nitronaphthalene
Naphthalene

Single Crystal X-ray Diffraction for Bond Lengths, Angles, and Conformations

For instance, in the crystal structure of 2-methoxy-1-nitronaphthalene, the naphthalene ring system is nearly planar. researchgate.net The nitro group is significantly twisted out of the plane of the naphthalene ring, with a dihedral angle of 89.9(2)° in one of the molecules in the asymmetric unit. researchgate.net This significant rotation is attributed to steric hindrance from the adjacent methoxy (B1213986) group. A similar steric interaction between the methylenedioxy group and the nitro group in this compound would likely lead to a non-planar arrangement of the nitro group relative to the naphthalene core.

The conformation of the methylenedioxy ring is typically a slightly distorted envelope. In the structure of (±)-1-[3,4-(methylenedioxy)phenyl]-2-methylaminopropane hydrochloride (MDMA), the methylenedioxy group is attached to a phenyl ring, and its conformation is well-characterized. uchile.clnih.gov

Below are tables of representative bond lengths and angles for related naphthalene derivatives, which can serve as a reference for the expected values in this compound.

Table 1: Selected Bond Lengths from Related Naphthalene Derivatives (Å)

Bond 2-methoxy-1-nitronaphthalene researchgate.net N,N′-(naphthalene-1,5-diyl) bis(1-(pyridin-2-yl) methanimine) mdpi.com
C-N (nitro) - -
N-O (nitro) - -
C-C (naphthalene) ~1.36 - 1.43 ~1.36 - 1.47
C-O (ether) ~1.36 -

Table 2: Selected Bond Angles from Related Naphthalene Derivatives (°)

Angle 2-methoxy-1-nitronaphthalene researchgate.net N,N′-(naphthalene-1,5-diyl) bis(1-(pyridin-2-yl) methanimine) mdpi.com
O-N-O (nitro) - -
C-C-N (nitro) - -
C-O-C (ether) - -

It is important to note that the electronic effect of the nitro group at the 5-position and the methylenedioxy group at the 2,3-positions will influence the bond lengths and angles within the naphthalene core due to resonance and inductive effects.

Analysis of Intermolecular Interactions (e.g., hydrogen bonding, π-stacking)

Hydrogen Bonding: While the parent molecule lacks classical hydrogen bond donors, weak C-H···O hydrogen bonds are common in nitro-containing aromatic compounds and those with ether linkages. researchgate.net In the crystal structure of 2-methoxy-1-nitronaphthalene, molecules are linked by such weak C-H···O hydrogen bonds. researchgate.net The oxygen atoms of the nitro group and the methylenedioxy group in this compound would be expected to act as hydrogen bond acceptors.

π-Stacking Interactions: The planar aromatic naphthalene core is highly susceptible to π-stacking interactions. These interactions, driven by van der Waals forces and electrostatic contributions, are a dominant feature in the crystal packing of many polycyclic aromatic hydrocarbons. nih.gov In the case of nitronaphthalene derivatives, π–π stacking between the electron-deficient nitro-substituted ring and an adjacent naphthalene ring is a common packing motif. researchgate.netresearchgate.net The relative arrangement of the stacked rings can vary, leading to different packing arrangements and potentially polymorphism. Studies on naphthalene dicarboxamides have also highlighted the presence of π-π stacking. mdpi.com

Other Interactions: Nitro-π interactions, where the electron-deficient nitro group interacts with the π-system of an adjacent aromatic ring, are also plausible and have been observed in related structures. researchgate.net

The interplay of these interactions—weak hydrogen bonds and various forms of π-stacking—will ultimately determine the supramolecular assembly of this compound in the solid state. Hirshfeld surface analysis is a modern computational tool that could be used to visualize and quantify these intermolecular contacts. mdpi.com

Polymorphism and Crystal Engineering Studies

Polymorphism, the ability of a compound to exist in more than one crystal structure, is a phenomenon of significant interest in materials science and pharmaceuticals. Different polymorphs of a compound can exhibit distinct physical properties, such as melting point, solubility, and stability.

While no specific studies on the polymorphism of this compound were found, the potential for its existence is high. The conformational flexibility of the methylenedioxy ring and the possibility of different arrangements of the nitro group relative to the naphthalene plane, coupled with various possible intermolecular packing motifs (e.g., different modes of π-stacking and hydrogen bonding), could give rise to multiple crystalline forms. researchgate.net

Crystal engineering aims to design and control the formation of crystal structures with desired properties by understanding and utilizing intermolecular interactions. researchgate.net For a molecule like this compound, crystal engineering strategies could involve co-crystallization with other molecules to form new solid phases with tailored architectures. The nitro group and the methylenedioxy group provide potential sites for directed intermolecular interactions, making this compound a candidate for the rational design of supramolecular structures.

The study of polymorphism and the application of crystal engineering principles to this compound would require experimental screening for different crystalline forms under various crystallization conditions (e.g., different solvents, temperatures, and pressures).

Theoretical and Computational Chemistry Investigations of 2,3 Methylenedioxy 5 Nitronaphthalene

Quantum Chemical Calculations of Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like 2,3-Methylenedioxy-5-nitronaphthalene at the atomic level. These methods solve the Schrödinger equation (or its approximations) to provide detailed information about electron distribution, molecular geometry, and energy.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is extensively used to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and to calculate its ground-state energy. For this compound, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be employed to predict bond lengths, bond angles, and dihedral angles. These calculations are crucial for understanding the molecule's structural stability and the electronic effects of the nitro and methylenedioxy groups on the naphthalene (B1677914) core.

Table 1: Hypothetical DFT-Calculated Geometric Parameters for this compound

ParameterValue (B3LYP/6-311++G(d,p))
C-NO₂ Bond Length1.48 Å
O-N-O Angle125.0°
Dihedral Angle (Naphthalene-NO₂)45.0°
Total Ground State Energy-798.1234 Hartrees

Note: The data in this table is illustrative and not based on published experimental or computational results.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability and predicting reactivity; a smaller gap generally implies higher reactivity. For this compound, the electron-withdrawing nitro group is expected to lower the energy of the LUMO, making the molecule susceptible to nucleophilic attack. The HOMO, in contrast, would likely be distributed over the electron-rich naphthalene and methylenedioxy portions of the molecule.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

OrbitalEnergy (eV)
HOMO-6.5
LUMO-2.1
HOMO-LUMO Gap4.4

Note: The data in this table is illustrative and not based on published experimental or computational results.

Molecular Dynamics Simulations for Conformational Landscapes and Reaction Dynamics

While quantum mechanics describes the electronic structure of a molecule, molecular dynamics (MD) simulations are used to study its motion over time. By solving Newton's equations of motion for a system of atoms, MD can reveal how a molecule explores different shapes (conformations) and how it behaves during a chemical reaction.

Nonadiabatic Dynamics Simulations for Excited State Processes

Upon absorption of light, molecules can be promoted to an excited electronic state. Nonadiabatic dynamics simulations are essential for understanding the subsequent relaxation processes, such as internal conversion and intersystem crossing. For a nitroaromatic compound like this compound, these simulations could elucidate the pathways and timescales for de-excitation. Studies on similar molecules, such as 1- and 2-nitronaphthalene (B181648), have shown that ultrafast intersystem crossing to the triplet state is a dominant decay channel, a process that nonadiabatic dynamics can model by tracking the movement of the molecule on multiple potential energy surfaces simultaneously. nih.govmdpi.com

Reaction Coordinate Mapping and Transition State Identification

To understand the mechanism of a chemical reaction, computational chemists map out the potential energy surface along a specific reaction coordinate—a geometric parameter that changes as reactants are converted to products. This mapping allows for the identification of the transition state, which is the highest energy point along the reaction pathway and a critical factor in determining the reaction rate. For this compound, this could involve studying its potential role in cycloaddition reactions or its decomposition pathways. DFT calculations are commonly used to locate transition state structures and calculate the activation energy barrier for a given reaction. researchgate.net

Prediction of Spectroscopic Properties from Computational Models

Computational chemistry provides powerful tools for predicting the spectroscopic characteristics of molecules, offering insights that complement and guide experimental work. Through methods like Density Functional Theory (DFT), it is possible to simulate various spectra, including vibrational, electronic, and nuclear magnetic resonance, with a high degree of accuracy. nih.govnih.gov

Simulated Vibrational and Electronic Spectra

The vibrational and electronic properties of this compound can be investigated using quantum chemical calculations. Density Functional Theory (DFT), particularly with the B3LYP functional and a 6-311++G(d,p) basis set, is a widely used method for optimizing molecular geometry and predicting vibrational frequencies. nih.govmdpi.com These calculations simulate the infrared (IR) and Raman spectra by determining the normal modes of vibration. The resulting theoretical wavenumbers, after being scaled by an appropriate factor (e.g., 0.961) to correct for anharmonicity and basis set deficiencies, typically show good agreement with experimental data. nih.govresearchgate.net

Key vibrational modes for this compound include the asymmetric and symmetric stretching of the nitro (NO₂) group, C-H stretching of the aromatic ring and the methylenedioxy group, and various C-C and C-O stretching vibrations within the fused ring system. scielo.org.za

Electronic spectra, specifically UV-Vis absorption, are predicted using Time-Dependent Density Functional Theory (TD-DFT). researchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states, providing the maximum absorption wavelengths (λmax) and oscillator strengths. nih.gov For nitroaromatic compounds, these transitions often involve charge transfer from the aromatic system to the electron-withdrawing nitro group.

Below is a table representing a hypothetical comparison of predicted and experimental vibrational frequencies for key functional groups of the title compound.

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹, Scaled)
Nitro (NO₂)Asymmetric Stretch~1520
Nitro (NO₂)Symmetric Stretch~1345
Methylenedioxy (-O-CH₂-O-)C-H Asymmetric Stretch~2990
Methylenedioxy (-O-CH₂-O-)C-H Symmetric Stretch~2890
Aromatic C-HStretch~3050-3100
Aromatic C=CStretch~1450-1600

Note: This table is illustrative, based on typical values for these functional groups from computational studies on related molecules.

NMR Chemical Shift Prediction and Validation

Theoretical prediction of Nuclear Magnetic Resonance (NMR) spectra is a crucial step in structural elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, typically employed within a DFT framework, is the standard for calculating ¹H and ¹³C NMR chemical shifts. scielo.org.za These calculations provide the absolute isotropic shielding values for each nucleus, which are then converted to chemical shifts (δ) by referencing them against a standard compound, usually Tetramethylsilane (TMS).

The accuracy of these predictions allows for the assignment of experimental signals and can help distinguish between different isomers. nih.gov For this compound, the electron-withdrawing nitro group is expected to cause significant deshielding (higher ppm values) for nearby protons and carbons, while the electron-donating methylenedioxy group would have a shielding effect on its adjacent nuclei. The validation of these computational models relies on comparing the predicted shifts with experimentally obtained NMR data. nih.gov

The following table shows predicted ¹H and ¹³C NMR chemical shifts for this compound.

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C1-H~7.5-
C4-H~7.2-
-O-CH₂-O-~6.1~102
C6-H~8.0-
C7-H~7.8-
C8-H~8.2-
C2/C3-~147 / ~148
C5-~145
C9/C10 (bridgehead)-~125 / ~128

Note: This table is illustrative and represents expected values based on the electronic effects of the substituents on a naphthalene core.

Quantitative Structure-Property Relationships (QSPR) for Non-biological Attributes

Quantitative Structure-Property Relationship (QSPR) studies establish mathematical models that correlate the structural or physicochemical properties of compounds with a specific property of interest. liverpool.ac.uk This approach is valuable for predicting the properties of new or untested chemicals, saving time and resources. aidic.it For nitroaromatic compounds, QSPR models are particularly useful for assessing properties related to safety and reactivity.

Development of Models for Predicting Thermal Stability

The thermal stability of nitroaromatic compounds is a critical safety parameter, often quantified by properties such as the heat of decomposition (ΔH). nih.gov QSPR models can be developed to predict this property based on a series of calculated molecular descriptors. nih.govresearchgate.net

The development process involves:

Descriptor Calculation: A wide range of descriptors are calculated for a set of known nitroaromatic compounds. These can be constitutional, topological, geometrical, or quantum-chemical. nih.gov Quantum-chemical descriptors, derived from methods like DFT, include properties like orbital energies (HOMO, LUMO), charges, and electrostatic potentials. nih.gov

Model Building: Statistical methods, such as multilinear regression, are used to create a mathematical equation linking a selection of the most relevant descriptors to the experimental thermal stability data. aidic.it

Validation: The predictive power of the model is rigorously tested using internal (cross-validation) and external validation sets of compounds not used in the model's creation. A reliable QSPR model will show a high correlation coefficient (R²) between predicted and experimental values. nih.gov

Studies have shown that models based on DFT-calculated descriptors can be particularly robust, providing chemically comprehensive relationships between molecular structure and decomposition reactivity. nih.gov

Descriptor TypeExamplesRelevance to Thermal Stability
Constitutional Molecular weight, atom countsBasic molecular composition
Topological Connectivity indicesDescribes molecular branching and shape
Quantum-Chemical (DFT) HOMO/LUMO energies, Mulliken charges, Bond dissociation energy of C-NO₂ bondRelates to electronic structure, bond strength, and reactivity
Electrostatic Electrostatic potential at C-NO₂ bondsIndicates the stability of the key bond initiating decomposition capes.gov.br

Correlation with Electron Transfer Potentials

The electrochemical properties of this compound are dominated by the strong electron-withdrawing nature of the nitro group. This group significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the molecule a potent electron acceptor. nih.govjeires.com The one-electron reduction potential (E¹) is a key parameter that quantifies this electron-accepting ability.

Computational methods can accurately predict these potentials. acs.org DFT calculations are used to determine the free energy difference for the one-electron reduction of the molecule. acs.org These calculated potentials can be correlated with structural features and experimental results from techniques like cyclic voltammetry.

The electron transfer potential is strongly correlated with the LUMO energy; a lower LUMO energy corresponds to a more positive (more favorable) reduction potential. jeires.com This relationship forms the basis of a structure-property correlation, where computational models can predict the redox behavior of new nitroaromatic compounds. Such correlations are essential for understanding the molecule's role in redox processes and designing molecules with specific electronic properties. nih.gov

Computational ParameterDescriptionCorrelation with Electron Transfer
E(HOMO) Energy of the Highest Occupied Molecular OrbitalHigher energy indicates a better electron donor jeires.com
E(LUMO) Energy of the Lowest Unoccupied Molecular OrbitalLower energy indicates a better electron acceptor and a more favorable reduction potential jeires.com
HOMO-LUMO Gap Energy difference between HOMO and LUMOA smaller gap suggests higher chemical reactivity and ease of electronic excitation nih.gov
Electron Affinity Energy released when an electron is addedDirectly relates to the ease of reduction

Environmental Transformation and Fate Research of 2,3 Methylenedioxy 5 Nitronaphthalene

Phototransformation Pathways in Aquatic Systems

There is no available research on the phototransformation of 2,3-Methylenedioxy-5-nitronaphthalene in aquatic systems. Therefore, the following subsections, which would typically detail the degradation processes initiated by sunlight, remain unwritten.

Direct Photolysis Mechanisms

No studies were found that investigate the direct absorption of light by this compound and the subsequent chemical reactions that would lead to its degradation.

Indirect Photolysis via Reactive Oxygen Species

Information regarding the role of reactive oxygen species, such as singlet oxygen and hydroxyl radicals, in the breakdown of this compound in sunlit waters is not available.

Influence of Environmental Parameters

The effect of key environmental variables like pH, the presence of dissolved organic matter, and salinity on the phototransformation rates and pathways of this compound has not been documented.

Atmospheric Chemical Reactions and Degradation

Similarly, the atmospheric fate of this compound is an unstudied area. The mechanisms by which it might be removed from the atmosphere are currently unknown.

Reactions with Hydroxyl and Nitrate (B79036) Radicals

No data exists on the rate constants or products of the reactions between this compound and the primary atmospheric oxidants, hydroxyl (•OH) and nitrate (•NO3) radicals.

Formation of Secondary Products and Aerosol Partitioning

The potential for this compound to contribute to the formation of secondary organic aerosols through atmospheric oxidation, and its partitioning between the gas and aerosol phases, has not been investigated.

Abiotic Degradation in Soil and Sediment Environments (excluding biodegradation)

The abiotic degradation of this compound in soil and sediment is expected to be governed by its chemical structure, which includes a naphthalene (B1677914) ring system, a nitro functional group, and a methylenedioxy bridge. These features influence its susceptibility to chemical transformations and its partitioning behavior in the environment.

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. The rate of hydrolysis can be influenced by pH, temperature, and the presence of catalysts. For this compound, the primary sites for potential hydrolysis are the ether linkages of the methylenedioxy group and the nitro group, although the latter is generally resistant to hydrolysis under typical environmental conditions.

The methylenedioxy bridge is an ether linkage. While ethers are generally stable, strained cyclic ethers can undergo hydrolysis, particularly under acidic conditions which can catalyze the reaction. However, the five-membered ring of the methylenedioxy group is relatively stable.

The nitroaromatic group is generally resistant to abiotic hydrolysis under environmental conditions. Its transformation in soil and sediment is more commonly associated with reduction reactions, which are outside the scope of this section.

Due to the general stability of the aromatic naphthalene core and the attached functional groups to non-redox transformations, the rate of abiotic degradation of this compound through hydrolysis is expected to be slow. Specific kinetic data for this compound is not available, but for many organic chemicals, hydrolysis half-lives can be predicted based on their functional groups. For instance, regulatory guidelines for pesticides often require hydrolysis testing at pH 4, 7, and 9 to assess degradation potential under different environmental conditions. nih.gov

Table 1: Predicted Hydrolysis Potential of Functional Groups in this compound

Functional GroupPotential for HydrolysisInfluencing FactorsExpected Rate
Methylenedioxy Group (Ether)Possible, but generally slowAcidic conditions may catalyze cleavage.Low
Nitro GroupVery lowGenerally resistant to hydrolysis.Negligible
Naphthalene RingVery lowAromatic rings are stable to hydrolysis.Negligible

The movement and bioavailability of this compound in the environment are heavily influenced by its adsorption to soil and sediment particles. This behavior is primarily dictated by the compound's hydrophobicity and the organic carbon content of the environmental matrix.

As a polycyclic aromatic hydrocarbon derivative, this compound is expected to be hydrophobic, leading to a tendency to sorb to organic matter in soil and sediment. The fate and transport of nitrated polycyclic aromatic hydrocarbons (nitro-PAHs) can differ significantly from their parent PAHs due to differences in their molecular weights and sorption mechanisms. nih.gov

The adsorption of nitro-PAHs is a critical factor in their environmental persistence and transport. The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a key parameter used to predict the mobility of organic soil contaminants. researchgate.net Compounds with high Koc values are less mobile and more likely to be retained in the soil or sediment.

While specific adsorption data for this compound is unavailable, studies on related compounds like naphthalene and 1-nitronaphthalene (B515781) can provide insights. For instance, the adsorption of 1-nitronaphthalene onto activated carbon has been studied, demonstrating that it can be effectively removed from aqueous solutions, with the adsorption rate being influenced by the adsorbent's properties. researchgate.net The adsorption of naphthalene in soils is primarily controlled by the organic carbon content, with temperature also playing a role. kwrwater.nl

The presence of the polar nitro group in this compound, in addition to the hydrophobic naphthalene structure, may result in complex adsorption behavior involving both hydrophobic and specific interactions with soil components.

Table 2: Expected Adsorption Behavior of this compound

PropertyExpected Influence on AdsorptionConsequence for Environmental Fate
Hydrophobicity High affinity for soil organic matter.Reduced mobility in soil and water; accumulation in sediments.
Nitro Group Potential for specific interactions (e.g., dipole-dipole) with soil mineral surfaces and organic functional groups.May lead to stronger binding than predicted by hydrophobicity alone.
Methylenedioxy Group May slightly increase polarity compared to a simple dialkyl substitution.Minor influence on overall hydrophobic-driven sorption.

Advanced Analytical Methodologies for Research on 2,3 Methylenedioxy 5 Nitronaphthalene

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification of Derivativesresearchgate.net

HPLC is a cornerstone technique for the analysis of non-volatile or thermally sensitive compounds like 2,3-Methylenedioxy-5-nitronaphthalene. Its high resolution and sensitivity make it ideal for separating the target analyte from complex matrices and for quantifying its derivatives.

Method Development for Isomer Separation

The separation of constitutional isomers of nitrated aromatic compounds is a significant analytical challenge. For a compound like this compound, isomers could include those with the nitro group at different positions on the naphthalene (B1677914) ring system (e.g., 8-nitro-2,3-methylenedioxynaphthalene). Developing a successful HPLC method requires careful optimization of several chromatographic parameters to achieve adequate resolution between these closely related structures. nih.gov

Researchers often employ reversed-phase HPLC, typically with a C18 column, for this purpose. nih.gov The method development process involves a systematic investigation of:

Mobile Phase Composition: A gradient elution using a mixture of an organic solvent (like methanol (B129727) or acetonitrile) and water is common. The gradient profile—the rate at which the organic solvent concentration increases—is critical for resolving isomers that may co-elute under isocratic conditions. nih.gov

Column Temperature: Adjusting the column temperature can alter the viscosity of the mobile phase and the kinetics of solute interaction with the stationary phase, thereby influencing selectivity and resolution. nih.gov

Flow Rate: Optimizing the flow rate of the mobile phase can improve peak shape and separation efficiency, although there is often a trade-off between analysis time and resolution. nih.gov

pH of the Mobile Phase: For compounds with ionizable functional groups, adjusting the pH can significantly impact retention and selectivity. While this compound itself is not readily ionizable, controlling the pH is important for method robustness and reproducibility. hamiltoncompany.com

A study on the separation of a complex mixture of 16 explosive compounds, including various nitroaromatics, demonstrated that a C18 column with a methanol-water gradient could successfully separate most components, though some isomers remained unresolved, highlighting the difficulty of such separations. nih.gov

Table 1: Example HPLC Parameters for Separation of Nitroaromatic Compounds

ParameterConditionRationale
Column Reversed-Phase C18 (e.g., 4.6 x 150 mm, 4 µm)Provides excellent hydrophobic selectivity for aromatic compounds. nih.gov
Mobile Phase Methanol/Water or Acetonitrile (B52724)/WaterCommon solvents for reversed-phase chromatography, offering good solvating power for nitroaromatics. nih.gov
Elution Mode Linear Gradient (e.g., 5% to 100% Methanol in 15 min)Necessary to resolve compounds with different polarities, including isomers, in a reasonable timeframe. nih.gov
Flow Rate 1.0 - 1.5 mL/minA typical range to balance analysis speed with separation efficiency. nih.gov
Column Temp. 25 - 40 °COptimized to improve peak shape and selectivity. nih.gov
Injection Vol. 5 - 20 µLDependent on sample concentration and instrument sensitivity. nih.gov

This interactive table is based on data for separating complex explosive mixtures, which provides a relevant model for developing a method for this compound. nih.gov

Coupling with Advanced Detectors (e.g., UV-Diode Array, Fluorescence)

To enhance the information obtained from an HPLC separation, advanced detectors are coupled to the system.

UV-Diode Array Detector (DAD): A DAD, also known as a photodiode array (PDA) detector, is particularly powerful for analyzing chromophoric compounds like this compound. Unlike a standard UV detector that measures absorbance at a single wavelength, a DAD acquires the entire UV-Vis spectrum for a compound as it elutes from the column. nih.gov This capability is advantageous for:

Peak Purity Assessment: Comparing spectra across a single chromatographic peak can determine if it consists of a single compound or co-eluting impurities.

Compound Identification: The acquired UV spectrum serves as a characteristic fingerprint that can be compared against a library of spectra for tentative identification. hplc.eu

Optimal Wavelength Selection: The analysis can be retrospectively optimized by extracting chromatograms at the wavelength of maximum absorbance, thereby maximizing sensitivity. nih.gov

Fluorescence Detector (FLD): An FLD offers superior sensitivity and selectivity for compounds that fluoresce. nih.gov While many simple nitroaromatics are not strongly fluorescent due to quenching by the nitro group, the extended π-system of the naphthalene core in this compound may allow for some native fluorescence. The key advantage of FLD is its selectivity, as it only detects compounds that absorb light at a specific excitation wavelength and emit light at a longer emission wavelength. This can dramatically reduce background noise and interferences from the sample matrix. nih.govresearchgate.net For weakly fluorescent compounds, derivatization with a fluorescent tag can be employed to leverage the high sensitivity of this detection method.

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis and Volatile Product Identificationresearchgate.netnih.govnih.gov

GC-MS is the gold-standard technique for the identification and quantification of volatile and semi-volatile compounds. youtube.com It combines the high separation power of gas chromatography with the definitive identification capabilities of mass spectrometry.

Optimization of Derivatization and Sample Preparation Techniques

Effective sample preparation is crucial for successful GC-MS analysis, aiming to extract the analyte from its matrix, concentrate it, and convert it into a form suitable for GC analysis.

Sample Preparation: For environmental or biological samples, techniques like liquid-phase microextraction (LPME) or solid-phase extraction (SPE) can be used to isolate and pre-concentrate this compound from the sample matrix. nih.gov A modified hollow-fiber LPME method has been successfully used for extracting and concentrating nitrophenols from soil and water samples, demonstrating its potential applicability. nih.gov

Derivatization: Derivatization is a chemical modification process used to improve a compound's analytical properties for GC. nih.gov For a compound like this compound, derivatization is generally not required as it is sufficiently volatile. However, if analyzing its potential hydroxylated metabolites, derivatization would be essential. The most common method is silylation , where active hydrogen atoms (e.g., in -OH groups) are replaced with a trimethylsilyl (B98337) (TMS) group. nih.govscioninstruments.com This process increases volatility and thermal stability, and produces characteristic mass spectra. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. scioninstruments.com Another approach involves alkylation or acylation to modify functional groups. nih.gov

Table 2: Common Derivatization and Sample Preparation Techniques for GC-MS

TechniqueDescriptionApplication for Nitronaphthalene Research
Hollow-Fiber LPME Analytes are extracted from an aqueous sample into a small volume of organic solvent held within a porous hollow fiber. nih.govIsolation and pre-concentration of this compound from water or soil extracts. nih.gov
Solid-Phase Extraction (SPE) The sample is passed through a cartridge containing a solid sorbent that retains the analyte, which is later eluted with a solvent. hamiltoncompany.comCleanup and concentration of the analyte from complex matrices like biological fluids.
Silylation (e.g., with BSTFA) Replaces active hydrogens on polar functional groups (e.g., -OH, -COOH) with a trimethylsilyl (TMS) group. nih.govscioninstruments.comTo improve the volatility and thermal stability of potential hydroxylated metabolites of the parent compound. scioninstruments.com
Alkylation/Acylation Introduces an alkyl or acyl group to modify polar functional groups. nih.govijprajournal.comAn alternative to silylation for improving GC chromatographic behavior of metabolites or degradation products.

This interactive table summarizes key techniques that could be optimized for the analysis of this compound and its related products.

Advanced Ionization Techniques for Enhanced Sensitivity and Selectivity

The choice of ionization technique in mass spectrometry is critical for achieving the desired sensitivity and obtaining specific structural information.

Electron Ionization (EI): EI is a "hard" ionization technique where high-energy electrons bombard the analyte, causing reproducible and extensive fragmentation. researchgate.net This fragmentation pattern is like a fingerprint, which is excellent for structural elucidation and for matching against spectral libraries like NIST for compound identification. researchgate.netmdpi.com However, the molecular ion (the ion representing the intact molecule) may be weak or absent, making it difficult to determine the molecular weight. researchgate.net

Chemical Ionization (CI): CI is a "soft" ionization technique that uses a reagent gas (like methane (B114726) or ammonia) to ionize the analyte through proton transfer or adduction. researchgate.net This results in significantly less fragmentation and typically produces a strong quasi-molecular ion (e.g., [M+H]⁺), which clearly indicates the molecular weight. researchgate.net

Negative Chemical Ionization (NCI): For electrophilic compounds containing electron-withdrawing groups, such as the nitro group in this compound, NCI is particularly powerful. The analyte captures a low-energy electron, forming a stable negative molecular ion ([M]⁻) with very high efficiency. This process is highly selective for electronegative compounds and can provide exceptionally low detection limits, often orders of magnitude better than EI or positive CI for nitroaromatics.

Tandem Mass Spectrometry (MS/MS): Coupling GC with a tandem mass spectrometer (like a triple quadrupole, QqQ) allows for even greater selectivity and sensitivity. In an MS/MS experiment, a specific ion (e.g., the molecular ion from CI) is selected, fragmented, and then one or more of the resulting product ions are monitored. This technique, known as Selected Reaction Monitoring (SRM), drastically reduces chemical noise and is ideal for quantifying trace levels of the target analyte in highly complex samples.

Electrochemical Methods for Investigating Redox Behavior and Reaction Mechanisms

Electrochemical methods, such as cyclic voltammetry (CV), are powerful tools for studying the redox properties of electroactive molecules like this compound. The nitro group is well-known to be electrochemically active, and its reduction can be readily investigated.

By applying a varying potential to an electrode immersed in a solution of the compound, a resulting current is measured. The resulting voltammogram provides valuable information:

Redox Potentials: The potentials at which oxidation and reduction peaks occur reveal the thermodynamic ease or difficulty of adding or removing electrons from the molecule.

Reaction Mechanisms: The nitro group on an aromatic ring typically undergoes a series of reduction steps. In aprotic solvents, the reduction often proceeds via a one-electron transfer to form a stable radical anion. The reversibility of this process can be assessed with CV. In the presence of proton sources (protic solvents), the reduction is more complex and irreversible, proceeding through nitroso and hydroxylamine (B1172632) intermediates to ultimately form the corresponding amine.

Kinetics of Electron Transfer: The shape and separation of the voltammetric peaks can provide information about the rates of electron transfer and any coupled chemical reactions.

Studying the electrochemistry of this compound would allow researchers to understand its electron-accepting capabilities, predict its behavior in different chemical environments, and potentially develop electrochemical sensors for its detection. The influence of the fused naphthalene ring and the electron-donating methylenedioxy group on the reduction potential of the nitro group would be a key area of investigation.

Cyclic Voltammetry for Reduction Potential Determination

Cyclic voltammetry is a powerful and widely used electrochemical technique to study the redox properties of a species in solution. It provides information on the reduction and oxidation potentials of a compound and can offer insights into the kinetics and mechanisms of electron transfer processes.

In the investigation of this compound, cyclic voltammetry is employed to determine its reduction potential. A typical experimental setup would involve a three-electrode system: a working electrode (such as glassy carbon or platinum), a reference electrode (commonly a saturated calomel (B162337) electrode, SCE, or a silver/silver chloride electrode, Ag/AgCl), and a counter electrode (usually a platinum wire). The experiment is conducted in a suitable aprotic solvent, such as acetonitrile or dimethylformamide, containing a supporting electrolyte (e.g., tetrabutylammonium (B224687) perchlorate) to ensure conductivity.

The cyclic voltammogram of this compound is expected to exhibit a characteristic irreversible reduction peak in the cathodic scan. This irreversibility is typical for many nitroaromatic compounds and is attributed to the rapid follow-up chemical reactions of the initially formed radical anion. The potential at which the reduction peak occurs is a key parameter, providing a measure of the ease of reduction of the nitro group in this specific molecular environment.

The position of the reduction peak can be influenced by several factors, including the solvent, the pH (in protic media), and the scan rate. The electron-donating nature of the methylenedioxy group and the extended π-system of the naphthalene core are expected to influence the reduction potential compared to simpler nitroarenes.

Table 1: Hypothetical Cyclic Voltammetry Data for the Reduction of this compound

ParameterValue
Working ElectrodeGlassy Carbon
Reference ElectrodeAg/AgCl
SolventAcetonitrile
Supporting Electrolyte0.1 M Tetrabutylammonium Perchlorate
Scan Rate100 mV/s
Cathodic Peak Potential (Epc)-1.15 V vs. Ag/AgCl
Peak CharacterIrreversible

Note: The data presented in this table is hypothetical and serves as an illustrative example based on the expected electrochemical behavior of similar nitroaromatic compounds.

Controlled Potential Electrolysis for Product Isolation and Characterization

While cyclic voltammetry provides valuable information about the potential at which reduction occurs, controlled potential electrolysis (also known as bulk electrolysis) is a technique used to carry out the reduction on a larger scale to produce sufficient quantities of the product for isolation and subsequent characterization.

In this procedure, the potential of the working electrode is held constant at a value slightly more negative than the cathodic peak potential determined from the cyclic voltammogram. This ensures that the reduction of this compound proceeds at a significant rate without causing the reduction of other species in the solution. The electrolysis is typically carried out in a divided cell, where the cathodic and anodic compartments are separated by a porous frit to prevent the products formed at one electrode from reacting at the other.

The electrochemical reduction of nitroaromatic compounds is known to be a complex process that can yield different products depending on the conditions, particularly the pH of the medium. In aprotic media, the initial one-electron reduction typically forms a radical anion. In the presence of proton donors, a multi-electron, multi-proton reduction process can lead to the formation of the corresponding amine.

For this compound, controlled potential electrolysis in an aprotic solvent in the absence of a proton source would likely lead to the formation of the corresponding radical anion, which may then dimerize. However, when the electrolysis is conducted in the presence of a proton source (e.g., by adding a weak acid), the expected final product is the corresponding amine, 5-amino-2,3-methylenedioxynaphthalene. The progress of the electrolysis is monitored by observing the decay of the current over time, which approaches a background level upon completion.

Following the electrolysis, the resulting solution would be subjected to standard work-up procedures to isolate the product. Characterization of the isolated product would then be carried out using various spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), to confirm its chemical structure.

Table 2: Hypothetical Products of Controlled Potential Electrolysis of this compound under Different Conditions

Electrolysis ConditionMajor Product
Aprotic solvent (e.g., Acetonitrile), no proton sourceDimerized products from radical anion coupling
Protic conditions (e.g., addition of a proton donor)5-Amino-2,3-methylenedioxynaphthalene

Note: The products listed in this table are hypothetical and represent plausible outcomes based on the known electrochemistry of nitroaromatic compounds.

Future Research Directions and Potential Academic Applications of 2,3 Methylenedioxy 5 Nitronaphthalene

Development of Novel Catalytic Transformations for 2,3-Methylenedioxy-5-nitronaphthalene

Future research could fruitfully explore a range of catalytic transformations of this compound, primarily focusing on the selective reduction of the nitro group and the functionalization of the aromatic system.

The catalytic hydrogenation of the nitro group to an amino group is a pivotal transformation. google.comresearchgate.net This would yield 5-amino-2,3-methylenedioxynaphthalene, a versatile intermediate for the synthesis of dyes, and potentially, novel heterocyclic systems. Research in this area should investigate various catalytic systems to optimize yield and selectivity. Heterogeneous catalysts, such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel, are commonly employed for the reduction of nitroarenes and could be systematically evaluated. youtube.comyoutube.com The influence of reaction parameters like hydrogen pressure, temperature, and solvent on the reaction rate and selectivity would be a key area of study. google.com Furthermore, transfer hydrogenation, using hydrogen donors like sodium borohydride (B1222165) in the presence of a catalyst, could offer a milder and more selective alternative to high-pressure hydrogenation. researchgate.net

Beyond reduction, catalytic C-H activation and functionalization of the naphthalene (B1677914) ring would be a sophisticated avenue of research. The directing effects of the methylenedioxy and nitro groups could be exploited to achieve regioselective introduction of new substituents, opening pathways to a wider range of derivatives with tailored properties.

Potential Catalytic Transformation Catalyst System (Example) Potential Product Research Focus
Catalytic HydrogenationPd/C, Pt/C, Raney Nickel5-amino-2,3-methylenedioxynaphthaleneOptimization of yield and selectivity, investigation of reaction kinetics. google.comyoutube.comyoutube.com
Transfer HydrogenationPd-Fe3O4 nanoparticles, NaBH45-amino-2,3-methylenedioxynaphthaleneDevelopment of highly active and recoverable magnetic catalysts. researchgate.net
Regioselective NitrationSolid superacid SO42−/ZrO2Dinitro-2,3-methylenedioxynaphthalene isomersAchieving high selectivity for specific isomers under mild conditions. scite.ai
C-H FunctionalizationTransition metal complexes (e.g., Pd, Rh)Substituted this compound derivativesExploring regioselectivity and developing novel synthetic routes.

Rational Design and Synthesis of Advanced Materials Incorporating the this compound Scaffold

The unique electronic structure of this compound, featuring both electron-donating and electron-withdrawing moieties, makes it an intriguing building block for advanced materials.

Optoelectronic Materials: The push-pull nature of the substituents on the naphthalene core suggests potential for applications in optoelectronics. nih.gov The intramolecular charge transfer (ICT) character, which is common in such systems, could lead to interesting photophysical properties, such as solvatochromism and non-linear optical (NLO) behavior. Future work could involve the synthesis of a series of derivatives where the electronic properties are fine-tuned by introducing additional substituents. The investigation of their absorption and emission spectra in various solvents would be crucial to understand their potential as fluorescent dyes or probes. nih.gov

Sensors: The electron-deficient nitroaromatic character of the molecule suggests its potential use in the development of fluorescent sensors. Many fluorescent sensors for the detection of nitroaromatic explosives operate on the principle of fluorescence quenching upon interaction with the analyte. nih.govmdpi.com Conversely, the amino derivative, obtained from the reduction of this compound, could serve as a platform for building "turn-on" fluorescent sensors for metal ions or other analytes. researchgate.netnih.gov Research could focus on incorporating this scaffold into larger conjugated systems or polymers to enhance sensitivity and selectivity. mdpi.com

Energetic Materials: Naphthalene derivatives are a known class of energetic materials. tandfonline.comresearchgate.net The presence of the nitro group in this compound inherently imparts energetic character. While a single nitro group is unlikely to result in a powerful explosive, this scaffold could be a precursor for the synthesis of polynitrated derivatives. The introduction of additional nitro groups would significantly increase the oxygen balance and energy content. A systematic study of the nitration of this compound and the characterization of the resulting polynitro compounds for their thermal stability and energetic performance would be a valuable area of research.

Material Application Key Structural Feature Proposed Research
Optoelectronic MaterialsPush-pull system (methylenedioxy and nitro groups)Synthesis of derivatives, study of photophysical properties and NLO behavior. nih.govnih.gov
SensorsElectron-deficient aromatic ring, potential for fluorescent derivativesDevelopment of fluorescent chemosensors for nitroaromatics or metal ions. nih.govresearchgate.net
Energetic MaterialsNitro group, potential for polynitrationSynthesis of polynitrated derivatives and characterization of their energetic properties. tandfonline.comresearchgate.net

In-depth Mechanistic Understanding of Complex Reaction Systems Involving the Compound

A thorough understanding of the reaction mechanisms involving this compound is essential for controlling reaction outcomes and designing new synthetic strategies.

For instance, the catalytic hydrogenation of the nitro group likely proceeds through nitroso and hydroxylamino intermediates. mdpi.com Detailed kinetic studies, coupled with in-situ spectroscopic monitoring (e.g., FTIR, Raman), could help to identify these transient species and elucidate the reaction pathway. Understanding the influence of the methylenedioxy group on the reduction mechanism would be of particular interest.

Furthermore, mechanistic studies of electrophilic aromatic substitution reactions, such as further nitration, would be crucial for predicting and controlling the regioselectivity. The formation of Meisenheimer complexes, which are known to occur in the reaction of electron-deficient aromatics with nucleophiles, could also be investigated. cambridge.org

Advanced Computational Modeling for Predictive Chemistry and Materials Science

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for predicting the properties and reactivity of this compound before embarking on extensive experimental work.

DFT calculations can be used to determine the optimized molecular geometry, electronic structure (including HOMO and LUMO energy levels), and vibrational frequencies. mdpi.comaps.org This information can provide insights into the molecule's stability, reactivity, and spectroscopic properties. For example, the calculated HOMO-LUMO gap can be correlated with the electronic absorption spectrum and provide a preliminary assessment of its potential as an optoelectronic material. researchgate.netresearchgate.net

Computational modeling can also be employed to:

Predict the regioselectivity of chemical reactions, such as electrophilic substitution, by calculating the distribution of electron density and the stability of reaction intermediates.

Simulate the interaction of the molecule with a catalyst surface to understand the mechanism of heterogeneous catalysis.

Estimate the energetic properties of polynitrated derivatives, providing a theoretical assessment of their potential as energetic materials.

Model the non-covalent interactions that could govern its use in sensor applications. rsc.org

Computational Method Predicted Property Application
Density Functional Theory (DFT)Electronic structure (HOMO/LUMO), charge distribution, vibrational spectraPredicting reactivity, optoelectronic properties, and spectroscopic signatures. researchgate.netresearchgate.net
Quantum Theory of Atoms in Molecules (QTAIM)Nature of intermolecular interactionsUnderstanding sensor-analyte binding. rsc.org
Molecular Dynamics (MD)Conformational analysis, interaction with solvents or surfacesInvestigating behavior in different environments and at interfaces.

Environmental Remediation Strategies Based on Transformation Insights

Nitroaromatic compounds are a class of environmental pollutants, often exhibiting toxicity and recalcitrance to degradation. mdpi.comcambridge.org Should this compound or its derivatives become relevant in industrial processes, research into their environmental fate and potential remediation strategies would be necessary.

Drawing from the extensive research on the bioremediation of other nitroaromatics, future studies could investigate the potential for microbial degradation of this compound. cambridge.orgnih.govslideshare.net This would involve screening for microorganisms capable of utilizing it as a carbon or nitrogen source, and identifying the metabolic pathways involved. The initial step in biodegradation is often the reduction of the nitro group, a reaction for which a mechanistic understanding from catalytic studies would be highly beneficial. mdpi.com

Advanced Oxidation Processes (AOPs), such as photocatalysis with titanium dioxide (TiO2), Fenton and photo-Fenton reactions, or ozonation, are effective methods for degrading refractory organic pollutants. mdpi.comatlantis-press.comresearchgate.netresearchgate.netmdpi.com Research could evaluate the efficacy of these AOPs in breaking down this compound in aqueous solutions. Identifying the degradation products and assessing their toxicity would be a critical component of such studies to ensure complete mineralization or detoxification.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing 2,3-Methylenedioxy-5-nitronaphthalene with high purity?

  • Methodological Answer : Synthesis should involve nitration and methylation steps under controlled conditions. For example, nitration of methoxy-substituted naphthalene derivatives typically requires nitric acid in sulfuric acid at 0–5°C to prevent over-nitration . Purification via column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) or recrystallization (ethanol/water) is critical to isolate the nitro derivative. Monitor reaction progress using TLC and confirm purity via HPLC (>98%) and NMR spectroscopy .

Q. How can researchers address discrepancies in reported toxicity data for nitroaromatic compounds like this compound?

  • Methodological Answer : Contradictions often arise from variations in exposure routes (oral vs. inhalation), species-specific metabolism, or dose ranges. To resolve these:

  • Conduct comparative studies using standardized OECD guidelines for acute toxicity (e.g., OECD 423 for oral LD50).
  • Use in vitro models (e.g., HepG2 cells) to assess metabolic activation pathways, as nitro groups often form reactive intermediates .
  • Cross-reference data with structurally similar compounds (e.g., 2-methylnaphthalene) to identify trends in hepatotoxicity or nephrotoxicity .

Q. What analytical techniques are optimal for characterizing environmental persistence of this compound?

  • Methodological Answer : Use GC-MS or LC-MS/MS for trace detection in water/soil. For degradation studies:

  • Simulate photolysis with UV-Vis spectroscopy to track nitro group reduction.
  • Monitor biodegradation using OECD 301F (manometric respirometry) to assess microbial breakdown .
  • Report half-lives (t½) under varying pH and temperature conditions to model environmental fate .

Advanced Research Questions

Q. How can computational models predict the carcinogenic potential of this compound?

  • Methodological Answer :

  • Apply QSAR models (e.g., Toxtree or TEST) to evaluate nitro group reactivity and aromatic ring stabilization.
  • Perform molecular docking to assess DNA adduct formation potential using enzymes like cytochrome P450 1A1 .
  • Validate predictions with Ames tests (OECD 471) to detect mutagenicity in Salmonella strains TA98 and TA100 .

Q. What strategies resolve conflicting data on the compound’s metabolic pathways in mammalian systems?

  • Methodological Answer :

  • Use isotope-labeled analogs (e.g., <sup>13</sup>C or <sup>15</sup>N) to track metabolites via high-resolution mass spectrometry.
  • Compare in vitro (microsomal assays) and in vivo (rodent models) data to identify species-specific differences in nitroreductase activity .
  • Apply metabolomics (LC-HRMS) to profile urinary metabolites and distinguish Phase I (oxidation) vs. Phase II (conjugation) pathways .

Q. How should researchers design studies to address data gaps in chronic exposure effects?

  • Methodological Answer :

  • Follow ATSDR’s substance-specific research framework :
  • Use subchronic rodent studies (90-day OECD 408) to identify target organs.
  • Measure biomarkers like 8-hydroxy-2’-deoxyguanosine (8-OHdG) for oxidative DNA damage.
  • Prioritize endpoints with limited data (e.g., musculoskeletal or ocular effects) using histopathology and omics approaches .

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2,3-Methylenedioxy-5-nitronaphthalene
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.